molecular formula C19H34NO5P B1681648 Fingolimod phosphate ester, S- CAS No. 402616-26-6

Fingolimod phosphate ester, S-

Cat. No. B1681648
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-IBGZPJMESA-N
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Description

Fingolimod, sold under the brand name Gilenya, is an immunomodulating medication used for the treatment of multiple sclerosis . The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects .


Synthesis Analysis

Fingolimod was first synthesized in 1995 by Adachi et al. from Isaria sinclairii metabolite named myriocin (ISP-1), a fungus used in Chinese traditional herbal medicine .


Molecular Structure Analysis

The molecular formula of Fingolimod phosphate ester, S- is C19H34NO5P .


Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .


Physical And Chemical Properties Analysis

The molecular weight of Fingolimod phosphate ester, S- is 387.45 .

Scientific Research Applications

Mechanisms of Action

Fingolimod, after being phosphorylated to its active form, modulates sphingosine 1-phosphate (S1P) receptors. This modulation is crucial for its efficacy in treating multiple sclerosis by preventing lymphocyte egress from lymph nodes, reducing the infiltration of potentially autoaggressive lymphocytes into the central nervous system (CNS) (Cohen & Chun, 2011). Additionally, fingolimod crosses the blood-brain barrier and may have direct effects on neural cells, contributing to neuroprotection and potentially supporting structural restoration of the CNS (Hunter, Bowen, & Reder, 2015).

Immune System and CNS Effects

Beyond its immunomodulatory actions, fingolimod's interactions with S1P receptors in various tissues account for its multifaceted role in both the immune system and the CNS. It is suggested that the drug's unique mechanism includes anti-inflammatory and possibly neuroprotective or reparative effects, contributing to its therapeutic efficacy in multiple sclerosis and potentially other diseases (Brinkmann et al., 2009).

Direct CNS Actions

The potential of fingolimod to exert direct effects within the CNS has significant implications for the treatment of relapsing multiple sclerosis. These central effects, including protection against neurodegenerative components of the disease, are supported by experimental evidence showing fingolimod's action on various neural cell types expressing S1P receptors, such as astrocytes, endothelial cells of the blood-brain barrier, microglia, neurons, and oligodendrocytes (Hunter, Bowen, & Reder, 2015).

Potential Novel Therapies

The understanding of fingolimod's mechanisms of action and its direct effects on the CNS suggests its potential as a novel therapy for multiple sclerosis and possibly other conditions. This potential extends beyond immunomodulation to include effects that could modify the evolution of progressive forms of multiple sclerosis and other neurodegenerative diseases (Aktas et al., 2010).

Safety And Hazards

Fingolimod is generally well-tolerated, but it has been associated with potentially fatal infections, bradycardia, and a case of hemorrhaging focal encephalitis, an inflammation of the brain with bleeding . In clinical studies, fingolimod was well tolerated and had a favorable safety profile .

Future Directions

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

properties

IUPAC Name

[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127241
Record name 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S) FTY720 Phosphate

CAS RN

402616-26-6
Record name 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402616-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod phosphate ester, S-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402616266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINGOLIMOD PHOSPHATE ESTER, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92YDM6122J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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